molecular formula C9H11ClMg B1614209 2,5-Dimethylbenzylmagnesium chloride CAS No. 349552-22-3

2,5-Dimethylbenzylmagnesium chloride

Cat. No.: B1614209
CAS No.: 349552-22-3
M. Wt: 178.94 g/mol
InChI Key: TYGAVDNGMAAZPK-UHFFFAOYSA-M
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Description

General Overview of Organomagnesium Halides as Nucleophiles in Chemical Transformations

Organomagnesium halides, famously known as Grignard reagents, represent a cornerstone in the field of organic synthesis for their role in forming carbon-carbon bonds. acs.orgchemium.com Discovered by Victor Grignard in 1900, these reagents are typically prepared through the reaction of an organic halide with magnesium metal in an aprotic, polar solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgpw.live The fundamental characteristic that underpins their vast utility is the nature of the carbon-magnesium bond. pw.live

Due to the significant difference in electronegativity between the electropositive magnesium atom and the carbon atom, the C-Mg bond is highly polarized. pw.liveleah4sci.com This polarization inverts the normal polarity of the carbon atom, transforming it from an electrophilic site (in the parent organic halide) into a potent nucleophile with considerable carbanionic character (R:⁻). leah4sci.comlibretexts.orgyoutube.com This "umpolung" or reversal of polarity allows the organic group of the Grignard reagent to act as a strong nucleophile and a powerful base. youtube.comlibretexts.org

In chemical transformations, the primary role of Grignard reagents is the nucleophilic addition to electrophilic carbonyl carbons found in aldehydes, ketones, and esters. masterorganicchemistry.com The reaction with aldehydes and ketones, followed by an acidic workup, provides a reliable route to secondary and tertiary alcohols, respectively. libretexts.orgorganic-chemistry.org Their versatility extends to reactions with a wide array of other electrophiles, including epoxides, nitriles, and carbon dioxide, making them indispensable tools for constructing complex molecular architectures. leah4sci.commasterorganicchemistry.comnumberanalytics.com

Distinctive Reactivity and Synthetic Utility of Benzyl (B1604629) Grignard Reagents

Among the diverse family of Grignard reagents, benzyl Grignard reagents (BnMgX) exhibit distinctive reactivity that sets them apart from their alkyl or aryl counterparts. Their synthetic utility is broad, but it is accompanied by unique reaction pathways and potential side reactions. The reactivity of the benzylic carbon is influenced by the adjacent phenyl ring, which can stabilize charge through resonance.

A significant challenge in the preparation and use of benzyl Grignard reagents is their propensity to undergo Wurtz-type homocoupling. researchgate.net In this side reaction, the newly formed Grignard reagent reacts with the starting benzylic halide to produce a dimer (e.g., 1,2-diphenylethane). reddit.comchemicalforums.com This issue is particularly pronounced when using more reactive halides like benzyl bromide or iodide, leading many synthetic protocols to favor benzyl chloride to mitigate this undesired pathway. reddit.comchemicalforums.com

Furthermore, a remarkable and extensively studied feature of benzylmagnesium halides is their tendency to undergo rearrangement. mdma.ch In what is often termed a "benzyl to o-tolyl rearrangement," the reaction of benzylmagnesium chloride with certain electrophiles, such as formaldehyde (B43269) or ethyl formate, can yield o-tolyl derivatives instead of, or in addition to, the expected benzyl-substituted products. mdma.chnih.govbeilstein-journals.org This rearrangement underscores the complex mechanistic possibilities that govern the reactions of these species, where factors like the nature of the electrophile, solvent, and reaction temperature can influence the product distribution. nih.govbeilstein-journals.org

Research Trajectories and Challenges in Handling Benzylic Grignard Species, with Emphasis on Substituted Variants

The unique reactivity of benzylic Grignard reagents presents several challenges that are the focus of ongoing research. The formation of these reagents can be difficult to control due to variable induction periods and a highly exothermic reaction profile, which poses safety risks, especially on a larger scale. researchgate.netgordon.eduaiche.org The development of continuous flow manufacturing processes is one modern approach aimed at mitigating these hazards by ensuring better heat management and reducing the accumulation of unreacted reagents. researchgate.netgordon.eduaiche.org

Key research challenges include:

Minimizing Side Reactions: A primary goal is to suppress the Wurtz homocoupling reaction. researchgate.net Research focuses on optimizing reaction conditions, such as using less reactive chlorides, controlling the addition rate of the halide, and employing alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to reduce this side product. gordon.edu

Controlling Rearrangements: Understanding and controlling the benzyl → o-tolyl rearrangement is crucial for synthetic predictability. nih.govbeilstein-journals.org Studies have shown that the choice of halide (chloride vs. bromide) and reaction temperature can significantly alter the ratio of normal to rearranged products. nih.gov For instance, benzylmagnesium chloride often shows a higher tendency to yield rearranged o-tolyl products compared to the bromide under certain conditions. nih.govbeilstein-journals.org

Stability and Handling: Like all Grignard reagents, benzylic variants are highly sensitive to air and moisture, necessitating strictly anhydrous and inert atmospheric conditions. libretexts.orgaiche.org Their stability can be limited, and precipitation from solution at lower temperatures has been noted. reddit.com

The introduction of substituents on the benzene (B151609) ring adds another layer of complexity. Substituents can exert electronic and steric effects that modulate the reagent's stability and reactivity. For example, electron-donating groups might be expected to influence the nucleophilicity of the benzylic carbon, while bulky substituents could sterically hinder its approach to an electrophile, potentially altering reaction rates and selectivity. nih.gov

Scope and Significance of Academic Research on 2,5-Dimethylbenzylmagnesium Chloride

Academic and industrial research into specific substituted benzyl Grignard reagents, such as this compound, is driven by the need for specialized building blocks in targeted synthesis. The 2,5-dimethyl substitution pattern provides a unique chemical entity whose behavior is a subject of scientific inquiry.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 349552-22-3 sigmaaldrich.com
Molecular Formula C₉H₁₁ClMg sigmaaldrich.com
IUPAC Name chloro(2,5-dimethylbenzyl)magnesium sigmaaldrich.com

| Common Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | sigmaaldrich.com |

The significance of research on This compound lies in several key areas:

Exploring Substituent Effects: Investigating this reagent allows for a deeper understanding of how the electronic (electron-donating methyl groups) and steric influences of the 2,5-dimethyl pattern affect the fundamental reactivity of a benzyl Grignard. This includes its rate of formation, stability, and propensity for side reactions compared to the unsubstituted parent compound.

Application in Complex Synthesis: This reagent serves as a valuable nucleophile for introducing the 2,5-dimethylbenzyl moiety into complex molecules. Research has demonstrated its utility in the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are scaffolds of interest in medicinal chemistry for developing kinase inhibitors. nih.gov In such syntheses, the Grignard reagent enables the formation of a key carbon-carbon bond through an addition-cyclocondensation sequence. nih.gov

Investigating Rearrangement Propensity: A crucial research question is whether, and to what extent, this compound undergoes rearrangement. A potential rearrangement would be more complex than the simple benzyl-to-tolyl shift, possibly leading to a tetrasubstituted benzene ring (e.g., a 2,3,6-trimethylphenyl derivative), thereby opening pathways to novel and sterically hindered structures.

The study of this compound and its reactivity provides valuable data for predictive models in organic synthesis and enables the creation of novel compounds with potential applications in pharmaceuticals and materials science.

Table 2: Illustrative Reaction Scheme

Reactants Product(s) Reaction Type
This compound + Aldehyde (R-CHO) 1-(2,5-dimethylphenyl)-2-alkan-2-ol Nucleophilic Addition
This compound + Ketone (R-CO-R') 2-(2,5-dimethylphenyl)-alkan-2-ol Nucleophilic Addition

Properties

IUPAC Name

magnesium;2-methanidyl-1,4-dimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGAVDNGMAAZPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dimethylbenzylmagnesium Chloride

Conventional Preparation Routes for Substituted Benzylmagnesium Chlorides

The classical approach to synthesizing benzylmagnesium halides, including the 2,5-dimethyl substituted variant, involves the direct reaction of the corresponding benzyl (B1604629) halide with magnesium metal. thieme-connect.de This method, while widely used, requires careful optimization to achieve satisfactory yields and minimize side reactions.

The standard procedure for preparing 2,5-Dimethylbenzylmagnesium chloride involves the direct insertion of magnesium metal into the carbon-chlorine bond of 2,5-dimethylbenzyl chloride. This reaction is highly exothermic and sensitive to reaction conditions. guidechem.commt.com

Reaction Initiation and Magnesium Activation: A common hurdle in Grignard synthesis is the induction period, a delay before the reaction begins. wikipedia.org This is often due to a passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.org To overcome this, various activation methods are employed. Mechanical methods like crushing or stirring the magnesium pieces in situ can expose a fresh, reactive surface. wikipedia.org Chemical activation is also common, using agents such as iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.orgyoutube.com The use of ultrasound has also been shown to facilitate the reaction, shortening initiation times and improving yields. google.com

Solvent Effects: The choice of solvent is critical, as it must solvate and stabilize the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices due to the ability of their oxygen atoms to coordinate with the magnesium center. wikipedia.orgnumberanalytics.com However, the solvent can significantly influence the reaction's outcome, particularly the ratio of the desired Grignard reagent to unwanted side products. For the reaction of benzyl chloride, for instance, using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can result in a much more favorable product-to-byproduct ratio compared to THF. researchgate.net 2-MeTHF, which can be derived from renewable resources, has been highlighted as a superior "green" solvent for many Grignard reactions. researchgate.net

The following table, based on data for the closely related benzyl chloride, illustrates the profound impact of solvent choice on the reaction outcome.

SolventActivatorProduct : Byproduct Ratio
Diethyl ether (Et₂O)DIBAL-H90 : 10
Tetrahydrofuran (THF)DIBAL-H30 : 70
2-Methyltetrahydrofuran (2-MeTHF)DIBAL-H90 : 10
Data derived from a study on benzyl chloride Grignard reactions. researchgate.net

The primary challenge in the synthesis of benzylic Grignard reagents is the formation of homocoupling products through a Wurtz-type reaction. researchgate.netresearchgate.net In this side reaction, a molecule of the newly formed benzylmagnesium chloride reacts with a molecule of the starting benzyl chloride. For the synthesis of this compound, this results in the undesired formation of 1,2-bis(2,5-dimethylphenyl)ethane. This side reaction can significantly lower the yield of the target Grignard reagent, with byproduct formation sometimes reaching 50% or more under suboptimal conditions. researchgate.netsciencemadness.org

The propensity for Wurtz coupling is influenced by factors such as solvent, temperature, and reactant concentration. researchgate.netsciencemadness.org For instance, high local concentrations of the benzyl chloride starting material can favor the coupling reaction. The highly exothermic nature of the Grignard formation itself can also be a challenge; if not properly controlled, it can lead to a runaway reaction, further promoting side reactions and creating a significant safety hazard. mt.com

Advanced Synthetic Approaches

To address the limitations of conventional batch synthesis, researchers have developed advanced methodologies that offer improved control, safety, and efficiency.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of Grignard reagents. aiche.orgacs.org In a typical flow setup, a solution of the organic halide (e.g., 2,5-dimethylbenzyl chloride) is passed through a heated column packed with magnesium turnings. researchgate.netvapourtec.com This methodology offers several distinct advantages over traditional batch processes.

Enhanced Safety: Flow reactors have a much smaller reaction volume at any given moment, and their high surface-area-to-volume ratio allows for superior heat transfer. This combination dramatically mitigates the risk of thermal runaway associated with the exothermic Grignard formation. aiche.orgvapourtec.com

Improved Selectivity: The continuous process can reduce the formation of Wurtz coupling byproducts. researchgate.net By maintaining a high ratio of magnesium to the organic halide and minimizing the residence time, the contact between the formed Grignard reagent and the unreacted halide is limited, thus suppressing the side reaction. researchgate.net

Increased Efficiency and Scalability: Flow systems can be operated for extended periods, enabling the production of large quantities of the Grignard reagent in a small footprint. aiche.org Studies have demonstrated that continuous flow processes can achieve high conversions (89-100%) and daily productivities of multiple kilograms, showcasing the method's robustness and scalability. aiche.orgacs.org

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk of thermal runaway due to large volume and poor heat transfer. mt.comSignificantly lower risk due to small reaction volume and excellent heat transfer. aiche.org
Selectivity Often lower yields due to Wurtz coupling side reactions. researchgate.netsciencemadness.orgHigher selectivity and reduced byproduct formation. researchgate.net
Control Difficult to control, subject to induction periods. mt.comPrecise control over temperature, pressure, and residence time. acs.org
Scalability Scaling up can be hazardous and non-linear. researchgate.netReadily scalable by extending operation time or using larger reactors. aiche.orgacs.org

While the direct reaction with magnesium is the most common route, catalytic methods offer alternative pathways for Grignard reagent formation. One such method is the iron-catalyzed hydromagnesiation of styrene (B11656) derivatives. acs.org This approach involves reacting a styrene with a simple Grignard reagent like ethylmagnesium bromide in the presence of an iron catalyst to generate a benzylic Grignard reagent. acs.org This method avoids the use of benzyl halides altogether.

Another relevant catalytic strategy involves a halogen-magnesium exchange reaction. In this approach, a readily prepared Grignard reagent, such as methylmagnesium chloride, is reacted with the target organic halide (2,5-dimethylbenzyl chloride). This exchange can be facilitated by catalysts like lithium tetrachlorocuprate (Li₂CuCl₄), which is prepared from lithium chloride and copper(II) chloride. wikipedia.orggoogle.com This method can proceed under milder conditions and may offer better functional group tolerance compared to direct magnesium insertion. A patent describes a process where methylmagnesium chloride is used to convert 2-benzyl chloride into its Grignard reagent in the presence of a Li₂CuCl₄ catalyst, achieving a total recovery of 98%. google.com

Furthermore, additives that are not consumed but facilitate the reaction can be considered part of this advanced category. The use of lithium chloride (LiCl) has been shown to significantly promote the insertion of magnesium into organic halides, including benzylic chlorides, often allowing the reaction to proceed smoothly at room temperature without prior activation of the magnesium. uni-muenchen.de

Mechanistic Insights into the Reactivity of 2,5 Dimethylbenzylmagnesium Chloride

Nucleophilic Addition Reactions

2,5-Dimethylbenzylmagnesium chloride serves as a potent nucleophile, with the 2,5-dimethylbenzyl anion acting as the key reactive species. Its primary mode of reaction involves the addition of this carbanion to a variety of electrophilic substrates.

The quintessential reaction of Grignard reagents is their addition to the electrophilic carbon of a carbonyl group. acs.org This reaction proceeds through a nucleophilic addition mechanism, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which upon acidic workup, yields an alcohol. The class of alcohol produced is dependent on the nature of the starting carbonyl compound. researchgate.net

Primary Alcohols: The reaction of this compound with formaldehyde (B43269) (methanal) is the principal route to a primary alcohol. The nucleophilic 2,5-dimethylbenzyl group attacks the carbonyl carbon of formaldehyde, and subsequent hydrolysis of the intermediate yields 2-(2,5-dimethylphenyl)ethanol. tcichemicals.compsu.edu

Secondary Alcohols: The reaction with aldehydes other than formaldehyde results in the formation of secondary alcohols. For instance, the reaction with acetaldehyde (B116499) would yield 1-(2,5-dimethylphenyl)propan-2-ol. A specific example from the literature involves the reaction of this compound with 2,4-pentanedione, which, after workup, yields a β-hydroxyketone, a type of secondary alcohol. oup.com

Tertiary Alcohols: Tertiary alcohols are synthesized through the reaction of this compound with ketones. acs.org The addition of the Grignard reagent to a ketone like acetone, followed by hydrolysis, would produce 2-(2,5-dimethylphenyl)-propan-2-ol.

The general mechanism for these reactions is outlined below:

Nucleophilic Attack: The 2,5-dimethylbenzyl carbanion attacks the electrophilic carbonyl carbon. nih.gov

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

Protonation: Aqueous acidic workup protonates the alkoxide to yield the final alcohol product. acs.org

Table 1: Synthesis of Alcohols from this compound and Carbonyl Compounds

Carbonyl SubstrateProduct ClassSpecific Product Example
FormaldehydePrimary Alcohol2-(2,5-dimethylphenyl)ethanol
Other Aldehydes (e.g., Acetaldehyde)Secondary Alcohol1-(2,5-dimethylphenyl)propan-2-ol
Ketones (e.g., Acetone)Tertiary Alcohol2-(2,5-dimethylphenyl)-propan-2-ol

The nucleophilicity of this compound extends to other electrophiles beyond carbonyls.

Reaction with Epoxides: Grignard reagents react with epoxides in a nucleophilic ring-opening reaction. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. youtube.com For an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom. For example, reaction with ethylene (B1197577) oxide, followed by hydrolysis, would yield 1-(2,5-dimethylphenyl)propan-2-ol, a primary alcohol with a two-carbon chain extension. researchgate.net

Reaction with Carbon Dioxide: this compound can react with solid carbon dioxide (dry ice) in a carboxylation reaction. The Grignard reagent adds to one of the C=O double bonds of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification yields 2,5-dimethylphenylacetic acid, a carboxylic acid. researchgate.net

Table 2: Reactions of this compound with Other Electrophiles

Electrophilic SubstrateIntermediateFinal Product
Ethylene OxideMagnesium alkoxide1-(2,5-dimethylphenyl)propan-2-ol
Carbon DioxideMagnesium carboxylate2,5-dimethylphenylacetic acid

Elucidation of Electron Transfer and Radical Mechanisms

While the polar nucleophilic addition mechanism accounts for a majority of Grignard reactions, the involvement of single-electron transfer (SET) and radical pathways has been a subject of extensive investigation, particularly for benzylic Grignard reagents. acs.org

The reaction of benzyl (B1604629) Grignard reagents can be complicated by competing radical processes. One of the most common side reactions is homocoupling, often referred to as a Wurtz-type coupling, where two benzyl groups combine to form 1,2-bis(2,5-dimethylphenyl)ethane. researchgate.net This side product is thought to arise from radical intermediates formed via a single-electron transfer (SET) from the Grignard reagent to the benzyl halide during its formation or to another electrophile during the reaction. researchgate.net

The competition between the polar (two-electron) pathway and the SET pathway is influenced by several factors, including the substrate, the solvent, and the structure of the Grignard reagent itself. nih.gov Reactions with substrates that have low reduction potentials, such as aromatic ketones, are more likely to proceed via an SET mechanism. acs.org The SET process generates a radical anion from the ketone and a benzyl radical, which can then recombine to form the adduct or participate in other radical reactions. oup.com

Modern analytical and computational techniques have provided deeper insights into the mechanisms of Grignard reactions.

Spectroscopic Methods: Electron Spin Resonance (ESR) spectroscopy has been instrumental in detecting radical intermediates in Grignard reactions. Studies on benzyl halide reactions with magnesium have identified the presence of benzyl radicals and ion-radical pairs on the magnesium surface, providing direct evidence for the feasibility of radical pathways. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations have been employed to model the reaction pathways of Grignard additions. researchgate.netnih.gov These studies have investigated the structures of the transition states for both polar and SET mechanisms. Computational models suggest that for many simple carbonyls, the concerted, polar mechanism involving a dimeric Grignard reagent is energetically favored. researchgate.net However, when the alkyl group is bulky or the substrate is prone to accepting an electron, the formation of a diradical intermediate via an SET process becomes more competitive. researchgate.net Ab initio molecular dynamics simulations are also being used to understand the complex role of the solvent and the aggregation state of the Grignard reagent (the Schlenk equilibrium) in dictating the reaction mechanism. nih.gov

Stereochemical and Regiochemical Control in Grignard Additions

Controlling the stereochemistry and regiochemistry of Grignard additions is a critical aspect of their application in organic synthesis.

Regioselectivity: In reactions with unsymmetrical substrates, the regioselectivity of the addition is a key consideration. As mentioned for epoxides, the addition of this compound is generally expected to occur at the less sterically hindered carbon atom, a hallmark of an SN2-type mechanism. youtube.com In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. The regiochemical outcome is influenced by factors such as steric hindrance, the nature of the substrate, and the presence of catalysts.

Stereoselectivity: When the addition of this compound to a prochiral carbonyl compound creates a new stereocenter, the product is typically a racemic mixture of enantiomers, unless a chiral auxiliary or catalyst is employed. The development of asymmetric Grignard additions is an active area of research, often utilizing chiral ligands to induce facial selectivity in the attack on the carbonyl group, leading to an excess of one enantiomer. While general methods for asymmetric Grignard synthesis exist, specific studies detailing the stereochemical control for this compound are not extensively documented in the reviewed literature.

Catalytic Cross Coupling Reactions Involving 2,5 Dimethylbenzylmagnesium Chloride

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are widely employed for their efficiency in forging carbon-carbon bonds under mild conditions. The cross-coupling of 2,5-dimethylbenzylmagnesium chloride with various organic electrophiles is a testament to the power of palladium catalysis.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The substrate scope for these reactions is broad, encompassing a variety of aryl and vinyl halides.

The choice of phosphine (B1218219) ligands is critical in modulating the reactivity and stability of the palladium catalyst. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition and prevent catalyst decomposition. For instance, ligands like triphenylphosphine (B44618) (PPh3) and tricyclohexylphosphine (B42057) (PCy3) have been shown to be effective in similar cross-coupling reactions. The specific ligand used can also influence the chemoselectivity of the reaction, particularly when multiple reactive sites are present on the electrophile.

While direct studies on the substrate scope with this compound are not extensively documented in the provided search results, general principles from similar palladium-catalyzed Kumada-type couplings can be applied. A variety of aryl bromides and iodides are expected to be suitable coupling partners. The electronic nature of the substituents on the aryl halide can influence the reaction rate, with electron-withdrawing groups generally accelerating the oxidative addition step.

Below is a representative table illustrating the potential substrate scope for the palladium-catalyzed cross-coupling of this compound, based on analogous reactions.

Aryl Halide SubstrateLigandExpected ProductNotes
4-BromoanisolePPh₃1-(2,5-Dimethylbenzyl)-4-methoxybenzeneElectron-donating group on the aryl halide.
4-BromobenzonitrilePCy₃4-(2,5-Dimethylbenzyl)benzonitrileElectron-withdrawing group may enhance reactivity.
1-Bromo-4-fluorobenzeneP(o-tolyl)₃1-(2,5-Dimethylbenzyl)-4-fluorobenzeneHalogen substituent on the aryl halide.
2-Bromopyridinedppf2-(2,5-Dimethylbenzyl)pyridineHeteroaromatic substrate.

This table is illustrative and based on general knowledge of palladium-catalyzed cross-coupling reactions.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective in activating less reactive C-O bonds and for stereospecific transformations.

Nickel-catalyzed allylic alkylation represents a powerful tool for the construction of chiral centers. The reaction of this compound with allylic substrates, such as allylic alcohols or their derivatives, can proceed with high stereospecificity. The mechanism typically involves the formation of a η³-allylnickel intermediate. The subsequent attack by the Grignard reagent can occur either directly on the allyl group or after transmetalation to the nickel center, followed by reductive elimination. organic-chemistry.org

The stereochemical outcome of the reaction is highly dependent on the ligand employed. For instance, the use of bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can favor an "inner-sphere" mechanism, proceeding through transmetalation and reductive elimination, which often results in retention of stereochemistry. organic-chemistry.org In contrast, other ligands might promote an "outer-sphere" attack, leading to inversion of stereochemistry.

In the context of alkylation of allylic alcohols, the reaction with primary alkyl Grignard reagents, such as this compound, is expected to proceed efficiently. organic-chemistry.org The stereospecificity would be contingent on the chirality of the starting allylic alcohol and the choice of a suitable chiral ligand on the nickel catalyst. Research in this area has demonstrated that high levels of enantioselectivity can be achieved in nickel-catalyzed allylic alkylations. nih.gov

Iron-Catalyzed Cross-Coupling: Advancements and Challenges

Iron catalysis has emerged as an attractive, sustainable, and economical alternative for cross-coupling reactions. mdpi.com Iron catalysts have shown remarkable efficacy in coupling Grignard reagents with a variety of electrophiles, including those that are challenging for palladium and nickel systems.

The mechanistic pathways in iron-catalyzed cross-coupling reactions are complex and still a subject of active research. Unlike the well-defined catalytic cycles of palladium and nickel, iron can access a range of oxidation states, leading to multiple possible mechanisms.

One proposed pathway involves an Fe(II)/Fe(III) cycle. In this scenario, an Fe(II) species undergoes transmetalation with the Grignard reagent, followed by oxidation to an Fe(III) species upon reaction with the electrophile. Reductive elimination from the Fe(III) center would then yield the cross-coupled product and regenerate the Fe(II) catalyst.

Another prominent mechanistic proposal involves low-valent iron species , potentially Fe(0) or even Fe(-II), which can be generated in situ by the reduction of an iron salt with the Grignard reagent. princeton.edu These highly reactive species can then participate in oxidative addition with the electrophile, followed by transmetalation and reductive elimination.

Radical pathways are also frequently implicated in iron catalysis. An iron catalyst can facilitate single-electron transfer (SET) processes, generating organic radicals from the coupling partners. The subsequent recombination of these radicals would then form the desired C-C bond. The intermediacy of radicals has been suggested by various experimental observations, such as the loss of stereochemistry in certain reactions. mdpi.com The specific pathway that is operative is likely dependent on the reaction conditions, the nature of the substrates, and the ligands employed.

Ligands play a pivotal role in modulating the activity and selectivity of iron catalysts. In many early examples of iron-catalyzed cross-coupling, no external ligand was added, and the reaction was believed to proceed through a "ligandless" pathway, often involving iron nanoparticles. However, the development of specific ligands has led to significant improvements in reaction efficiency and scope.

N-heterocyclic carbenes (NHCs) have emerged as a particularly effective class of ligands for iron-catalyzed cross-coupling. researchgate.net Studies have shown that sterically demanding NHC ligands can lead to higher yields of the desired biaryl product. researchgate.net There isn't always a clear correlation between the electron-donating ability of the NHC ligand and the reaction outcome; instead, the steric bulk of the ligand appears to be a more critical factor in achieving high activity and selectivity. researchgate.net

The table below summarizes the effect of different ligand types on iron-catalyzed cross-coupling reactions, which can be extrapolated to reactions involving this compound.

Ligand TypeGeneral Effect on Iron-Catalyzed Cross-CouplingExample Ligand
N-donor ligands (e.g., TMEDA)Can suppress side reactions and stabilize reactive iron species.Tetramethylethylenediamine (TMEDA)
Phosphine ligandsCan improve selectivity and efficiency, but the effect is highly dependent on the specific ligand and reaction.1,3-Bis(diphenylphosphino)propane (dppp)
N-Heterocyclic Carbenes (NHCs)Sterically bulky NHCs can significantly enhance yields and selectivity in biaryl couplings.SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

This table is illustrative and based on general findings in iron-catalyzed cross-coupling reactions. researchgate.net

Mitigation of Side Reactions: Homo-coupling and Beta-elimination

Two prevalent side reactions in the cross-coupling of benzyl (B1604629) Grignard reagents are homo-coupling and beta-hydride elimination. These reactions can significantly diminish the yield of the desired cross-coupled product.

Homo-coupling: This reaction involves the coupling of two Grignard reagent molecules to form a dimer, in this case, 1,2-bis(2,5-dimethylphenyl)ethane. This process, also known as Wurtz-type coupling, can be a significant issue, particularly when using benzyl halides to form the Grignard reagent. msu.edu The formation of the homo-coupling product is often influenced by the reaction conditions and the nature of the catalyst. For instance, in iron-catalyzed cross-coupling reactions, the formation of homo-coupled products can be a notable side reaction. researchgate.net The use of specific ligands or additives can help suppress this unwanted pathway. For example, in certain iron-catalyzed systems, the choice of the iron salt and the use of N-heterocyclic carbene (NHC) ligands with significant steric bulk have been shown to influence the extent of homo-coupling. researchgate.netbris.ac.uk

Beta-hydride elimination: This is another common side reaction, particularly in transition metal-catalyzed reactions involving alkyl Grignard reagents with available beta-hydrogens. nih.gov In the case of this compound, beta-hydride elimination from the transient organometallic intermediate would lead to the formation of 2,5-dimethylstyrene. Nickel catalysts, while highly reactive in cross-coupling, can be prone to promoting beta-hydride elimination. nih.gov However, the choice of ligand can play a crucial role in mitigating this side reaction. The use of chelating ligands, such as diphosphines, can block the open coordination site on the metal center that is necessary for beta-hydride elimination to occur. nih.gov For instance, in nickel-catalyzed Kumada-type coupling reactions of benzylic ethers, the reaction was optimized to suppress the formation of styrene (B11656) byproducts resulting from β-hydride elimination, as these byproducts were found to inhibit the catalyst. nih.gov The balance between the desired reductive elimination (cross-coupling) and the undesired beta-hydride elimination is often delicate and can be influenced by the catalyst system and reaction parameters. researchgate.net The steric and electronic properties of substituents on the benzyl ring can also affect the rate of beta-elimination. nih.gov

Strategies to mitigate these side reactions often involve careful control of reaction temperature, slow addition of the Grignard reagent, and the use of appropriate catalysts and ligands. For example, lower temperatures can disfavor the homo-coupling reaction. Additives like lithium chloride (LiCl) have also been shown to improve the efficiency of Grignard reagent formation and subsequent reactions by breaking up polymeric aggregates of the Grignard reagent, potentially leading to cleaner reactions.

Zirconium-Catalyzed Transformations

Zirconium-based catalysts offer unique reactivity in transformations involving organometallic reagents, including Grignard reagents.

Zirconium-catalyzed reactions provide powerful methods for carbometalation, including hydromagnesiation and alkylation. While specific data on this compound is limited, the principles of zirconium-catalyzed reactions with Grignard reagents are well-established. Zirconocene (B1252598) dichloride (Cp2ZrCl2) is a common precursor for generating active catalysts in these transformations.

Hydromagnesiation: Zirconium-catalyzed hydromagnesiation of alkenes and alkynes allows for the anti-Markovnikov addition of a hydrogen and a magnesium moiety across a double or triple bond. This process generates a new Grignard reagent that can then be used in subsequent reactions.

Alkylation and Carboalumination: A significant application of zirconium catalysis is in the carboalumination of alkenes and alkynes. nih.gov The "ZACA" (Zirconium-catalyzed Asymmetric Carboalumination of Alkenes) reaction, developed by Negishi and coworkers, is a powerful tool for asymmetric carbon-carbon bond formation. nih.govarkat-usa.org This reaction typically involves an alkylaluminum reagent in the presence of a chiral zirconocene catalyst. Mechanistic studies have revealed that the reaction proceeds through the formation of a "superacidic" bimetallic reagent. nih.gov While often employing alkylaluminum reagents, the principles can be extended to carbomagnesiation reactions. The Dzhemilev ethylmagnesiation, for instance, utilizes a zirconocene catalyst for the ethylmagnesiation of alkenes, proceeding through a cyclic carbozirconation mechanism. arkat-usa.org These zirconium-catalyzed carbometalation reactions provide a route to complex organic molecules with high levels of regio- and stereocontrol. pitt.eduwikipedia.orgresearchgate.net

Comparative Analysis of Transition Metal Catalysts in Benzyl Grignard Coupling

The choice of transition metal catalyst is critical in directing the outcome of cross-coupling reactions with benzyl Grignard reagents like this compound. The most commonly employed catalysts are based on nickel, palladium, iron, and copper. researchgate.net

CatalystAdvantagesDisadvantagesTypical Reaction
Nickel (Ni) High reactivity, lower cost than palladium. nih.govnih.gov Effective for coupling less reactive electrophiles. nih.govnih.govProne to side reactions like β-hydride elimination and homo-coupling. nih.govnih.gov Catalyst inhibition by byproducts can occur. nih.govKumada Coupling wikipedia.orgscispace.com
Palladium (Pd) Generally offers higher selectivity and functional group tolerance. researchgate.net Less prone to β-hydride elimination than nickel. nih.govHigher cost, can be less reactive for certain substrates. nih.govKumada Coupling wikipedia.org
Iron (Fe) Abundant, inexpensive, and low toxicity. princeton.edumdpi.comOften requires higher catalyst loadings and can lead to significant homo-coupling products. researchgate.netbris.ac.uk Reaction mechanisms can be complex. princeton.eduIron-Catalyzed Cross-Coupling princeton.edu
Copper (Cu) Inexpensive and readily available. researchgate.net Shows good reactivity in specific coupling reactions. nih.govCan have a more limited substrate scope compared to Ni and Pd. researchgate.netUllmann-type and other couplings researchgate.net

Nickel catalysts are highly effective for Kumada-type cross-coupling reactions and are often more reactive than their palladium counterparts, especially for activating challenging C-O bonds in benzylic ethers. nih.govscispace.com However, this high reactivity can also lead to a higher propensity for side reactions such as β-hydride elimination. nih.govnih.gov The choice of ligands, such as bidentate phosphines, is crucial for controlling the stereochemical outcome and suppressing side reactions. nih.govacs.org

Palladium catalysts are well-known for their reliability and broad functional group tolerance in a variety of cross-coupling reactions. researchgate.net In the context of benzyl Grignard reagents, palladium catalysts often provide a cleaner reaction profile with fewer side products compared to nickel, although they may be less reactive towards more challenging electrophiles. nih.gov

Iron catalysts have gained significant attention as a more sustainable and economical alternative to precious metals like palladium. princeton.edumdpi.com Iron-catalyzed cross-coupling reactions of Grignard reagents have been successfully developed. However, a common issue with iron catalysis is the competing homo-coupling of the Grignard reagent. researchgate.net The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can improve the selectivity of these reactions. researchgate.net

Copper catalysts are also an inexpensive option and have been used in various coupling reactions. researchgate.netnih.gov Copper cyanide, for example, has been identified as an effective catalyst for the coupling of Grignard reagents with alkyl halides, suppressing the formation of Wurtz coupling side products. researchgate.net

Strategic Applications of 2,5 Dimethylbenzylmagnesium Chloride in Organic Synthesis

Construction of Substituted Alkylbenzenes and Diarylalkanes

The formation of carbon-carbon bonds via cross-coupling reactions is a cornerstone of modern organic synthesis. 2,5-Dimethylbenzylmagnesium chloride is a competent nucleophile in various transition metal-catalyzed cross-coupling reactions, such as the Kumada and Negishi couplings, to furnish substituted alkylbenzenes and diarylalkanes. These reactions typically involve the coupling of the Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst.

In a typical Kumada coupling, this compound can react with a variety of aryl or vinyl halides to generate the corresponding cross-coupled products. The general transformation is depicted below:

Reaction: this compound + Ar-X → 2,5-Dimethylbenzyl-Ar + MgXCl (where Ar = aryl or vinyl; X = I, Br, Cl)

Catalyst: Typically Pd(PPh₃)₄ or Ni(dppe)Cl₂

Similarly, in a Negishi coupling, the Grignard reagent is first transmetalated to an organozinc species, which then participates in the palladium-catalyzed cross-coupling with an organic halide. This approach often offers greater functional group tolerance.

While specific examples detailing the cross-coupling of this compound are not extensively documented in readily available literature, the general reactivity of benzyl (B1604629) Grignard reagents in these transformations is well-established. The yields of such reactions are influenced by factors including the choice of catalyst, solvent, temperature, and the nature of the electrophile.

Table 1: Representative Cross-Coupling Reactions of Benzyl Grignard Reagents

Grignard Reagent Electrophile Catalyst Product Yield (%)
Benzylmagnesium chloride Bromobenzene Ni(dppp)Cl₂ Diphenylmethane High
Benzylmagnesium chloride 1-Iodonaphthalene Pd(PPh₃)₄ 1-Benzylnaphthalene Good
Benzylmagnesium chloride Vinyl bromide Ni(acac)₂ Allylbenzene Moderate

Synthesis of Oxygen-Containing Compounds (e.g., Alcohols, Carboxylic Acids)

One of the most fundamental and widely used applications of Grignard reagents is their reaction with carbonyl compounds to produce alcohols. This compound readily adds to aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after an acidic workup.

The reaction with formaldehyde (B43269) yields a primary alcohol, (2,5-dimethylphenyl)ethanol. Reaction with other aldehydes, such as benzaldehyde, would produce a secondary alcohol, 1-(2,5-dimethylphenyl)-1-phenylethanol. Ketones, like acetone, would yield a tertiary alcohol, 2-(2,5-dimethylphenyl)propan-2-ol. Research has shown that the reaction of this compound with 2,4-pentanedione results in the formation of the corresponding β-hydroxyketone in yields of 60% to 75%. organic-chemistry.org

Furthermore, this compound can be carboxylated by reaction with carbon dioxide (usually in the form of dry ice) to produce 2,5-dimethylphenylacetic acid after acidification. This reaction provides a straightforward method for introducing a carboxylic acid functionality.

Table 2: Synthesis of Oxygen-Containing Compounds

Reactant Product Yield (%)
Formaldehyde (2,5-Dimethylphenyl)methanol -
Benzaldehyde 1-(2,5-Dimethylphenyl)-1-phenylethanol -
Acetone 2-(2,5-Dimethylphenyl)propan-2-ol -
2,4-Pentanedione 3-(2,5-Dimethylbenzyl)-3-hydroxy-2-butanone 60-75 organic-chemistry.org
Carbon Dioxide 2,5-Dimethylphenylacetic acid -

Role in Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. In this context, the formation of a carbon-carbon bond involving a 2,5-dimethylbenzyl group can be disconnected to reveal this compound as a key synthon.

A synthon is an idealized fragment, and the corresponding reagent that would be used in the forward synthesis is called a synthetic equivalent. For the 2,5-dimethylbenzyl carbanion synthon, this compound is the practical synthetic equivalent.

Key Disconnection Strategies:

Alcohol Disconnection: A secondary or tertiary alcohol containing the 2,5-dimethylbenzyl group can be disconnected at the carbon-carbon bond adjacent to the hydroxyl group. This leads back to a carbonyl compound (an aldehyde or a ketone) and this compound.

Carboxylic Acid Disconnection: A carboxylic acid with a 2,5-dimethylbenzyl group attached to the carboxylic carbon can be disconnected to reveal this compound and carbon dioxide as the starting materials.

Alkylbenzene/Diarylalkane Disconnection: A molecule containing a 2,5-dimethylbenzyl unit attached to another carbon framework can be disconnected via a cross-coupling strategy, identifying this compound and a suitable organic halide as the precursors.

By recognizing these key disconnections, chemists can strategically incorporate the 2,5-dimethylbenzyl moiety into a target molecule during the planning phase of a synthesis.

Integration into Multi-Step Synthetic Sequences for Complex Molecule Synthesis

The reliability and versatility of this compound make it a valuable reagent for incorporation into multi-step synthetic sequences aimed at the construction of complex molecules, including natural products and pharmaceuticals. While specific, documented total syntheses employing this particular Grignard reagent are not prevalent in the literature, its role can be extrapolated from the well-established reactivity of benzyl Grignard reagents in complex synthesis.

For instance, the introduction of a substituted benzyl group is a common feature in the synthesis of various biologically active compounds. The 2,5-dimethyl substitution pattern can be strategically employed to influence the steric and electronic properties of a target molecule, potentially enhancing its biological activity or modifying its pharmacokinetic profile.

A hypothetical multi-step synthesis could involve the initial use of this compound to form a key carbon-carbon bond, followed by a series of functional group transformations to elaborate the rest of the molecule. The stability and predictable reactivity of the Grignard reagent allow for its use early in a synthetic sequence, with the resulting 2,5-dimethylbenzyl group being carried through subsequent reaction steps.

The ability to form new C-C bonds with predictable stereochemistry and high yields is crucial in the efficient construction of complex architectures. The strategic application of this compound, guided by the principles of retrosynthetic analysis, enables chemists to design and execute elegant and efficient syntheses of challenging molecular targets.

Advanced Methodological Considerations and Future Research Directions for 2,5 Dimethylbenzylmagnesium Chloride Chemistry

Development of More Sustainable and Greener Grignard Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on reducing hazardous waste and improving energy efficiency. novartis.com Traditional Grignard reactions, including those involving 2,5-Dimethylbenzylmagnesium chloride, are often criticized for their reliance on large volumes of volatile and toxic organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). sciencedaily.comcosmosmagazine.com These solvents are not only environmental hazards but also pose significant safety risks due to their flammability and potential for peroxide formation. cosmosmagazine.com Consequently, a major thrust of current research is the development of methodologies that mitigate these concerns.

A significant advancement in this area is the use of mechanochemistry, specifically ball-milling, to produce Grignard reagents. sciencedaily.comhokudai.ac.jp This technique involves the mechanical grinding of magnesium metal with the corresponding organic halide, drastically reducing the amount of required organic solvent to just a fraction of that used in conventional methods. sciencedaily.comeurekalert.org This "paste-based" method has been shown to produce Grignard reagents with high yields (up to 94%) and has the added benefit of being less sensitive to air and moisture, which simplifies the experimental setup and reduces costs. cosmosmagazine.comhokudai.ac.jp Furthermore, this approach can overcome the solubility issues of certain organohalides, opening the door to new classes of Grignard reagents that are inaccessible via traditional solution-based methods. sciencedaily.comhokudai.ac.jp

Another key trend is the move towards continuous flow processing for the synthesis and utilization of Grignard reagents. marketresearchcommunity.commarketsandmarkets.com Continuous stirred-tank reactor (CSTR) systems offer enhanced safety by minimizing the reaction volume at any given time, thereby controlling the exothermicity of the reaction and reducing the risks associated with thermal runaway. marketsandmarkets.comgordon.edu This approach also improves efficiency and consistency, eliminating the need for energy-intensive drying operations between batches. gordon.edu

Exploration of Alternative Solvents and Environmentally Benign Media

A primary focus of greener Grignard chemistry is the replacement of traditional ethereal solvents with more environmentally benign alternatives. rsc.org An ideal replacement solvent should be effective in stabilizing the Grignard reagent, non-reactive, and preferably derived from renewable resources.

2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior alternative solvent for Grignard reactions. gordon.edursc.org Derived from renewable resources like levulinic acid, 2-MeTHF offers several advantages over THF and diethyl ether (Et₂O). rsc.orgresearchgate.net For benzyl (B1604629) Grignard reagents, 2-MeTHF has been shown to be particularly effective at suppressing the formation of the undesired Wurtz coupling by-product. rsc.orgresearchgate.net Studies have demonstrated that reactions of benzyl chloride in 2-MeTHF can achieve a product-to-Wurtz by-product ratio of 90:10, a significant improvement over the 30:70 ratio observed in THF. rsc.org Furthermore, 2-MeTHF has a higher boiling point and a narrower explosion range than THF and Et₂O, enhancing process safety. gordon.edu

Table 1: Comparison of Solvents for Benzyl Grignard Reactions
SolventSourceKey AdvantagesDisadvantagesProduct:Wurtz Ratio (Benzyl Chloride)
Diethyl Ether (Et₂O)Petroleum-basedEffective for reagent formationHighly volatile, flammable, forms peroxides90:10 rsc.org
Tetrahydrofuran (THF)Petroleum-basedGood solvating powerForms peroxides, promotes Wurtz coupling30:70 rsc.org
2-Methyltetrahydrofuran (2-MeTHF)Renewable rsc.orgresearchgate.netSuppresses Wurtz coupling, higher boiling point, safer profile gordon.edursc.orgHigher cost, potential for high oxygen sensitivity rsc.org90:10 rsc.org

Beyond solvent replacement, research is exploring novel reaction media. While Grignard reagents are notoriously reactive with protic solvents, efforts are underway to develop Grignard-type reactions that can be performed in aqueous media. beyondbenign.org These methods often use other metals like zinc in conjunction with magnesium salts to facilitate carbon-carbon bond formation in water, representing a significant step towards truly green organometallic chemistry. beyondbenign.org

In Situ Monitoring Techniques for Reaction Optimization and Kinetic Studies

The formation of Grignard reagents like this compound can be difficult to initiate, but once started, the reaction is often highly exothermic. mt.comnih.gov This presents a significant safety hazard, as a delayed initiation can lead to an unsafe accumulation of reactants and potential thermal runaway. researchgate.net Traditional monitoring based on temperature change can be unreliable, especially under reflux conditions. mt.com To address these challenges, in situ monitoring techniques are being increasingly employed for real-time analysis, optimization, and kinetic understanding of Grignard reactions. mt.com

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for real-time reaction monitoring. mt.com By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, chemists can track the concentration of reactants, intermediates, and products throughout the process. mt.com This allows for the precise detection of reaction initiation, the rate of reagent formation, and the endpoint. mt.com For instance, in situ FTIR can monitor the disappearance of the organic halide starting material and the appearance of the characteristic R-MgX species, providing crucial data for ensuring safety and optimizing reactant feed rates. mt.comresearchgate.net

Online Nuclear Magnetic Resonance (NMR) Spectroscopy is another advanced technique being applied to Grignard reactions. nih.gov Although challenged by the presence of solids (magnesium turnings), online NMR can provide detailed mechanistic insights and quantitative data on species in solution. nih.gov This method has been successfully used in automated synthesis platforms ("Chemputers") to monitor reaction progress and implement feedback control, allowing for dynamic adjustments to reaction conditions to optimize yield and minimize waste. nih.gov

These real-time monitoring tools are invaluable for:

Safety: Preventing the over-accumulation of unreacted reagents by controlling feed rates based on real-time concentration data. researchgate.net

Optimization: Minimizing reaction times and improving yields by identifying the precise endpoint of the reaction. nih.gov

Kinetic and Mechanistic Studies: Providing high-quality data to develop kinetic models and gain a deeper understanding of the reaction mechanism, including the formation of intermediates and by-products. mt.comresearchgate.net

Table 2: In Situ Monitoring Techniques for Grignard Reactions
TechniqueInformation ObtainedKey Application
FTIR SpectroscopyReal-time concentration of reactants, products, and intermediates. mt.comDetecting reaction initiation, tracking conversion, and ensuring safe reagent addition. mt.comresearchgate.net
Online NMR SpectroscopyQuantitative analysis of species in solution, mechanistic insights. nih.govAutomated reaction control and optimization in flow systems. nih.gov
Reaction CalorimetryHeat flow and thermal data. researchgate.netAssessing reaction exothermicity and developing safe process parameters. researchgate.net

Computational Chemistry and Machine Learning Approaches in Predicting Reactivity and Selectivity

The predictive power of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and understood. For complex reagents like this compound, these tools offer the potential to forecast reactivity and selectivity, thereby accelerating the discovery of new synthetic routes and optimizing existing ones.

Quantum-chemical calculations , such as those using Density Functional Theory (DFT), are employed to investigate the intricate mechanisms of Grignard reactions. acs.orgarxiv.org These calculations can elucidate the structures of transient intermediates and transition states, helping to resolve long-standing mechanistic questions, such as whether a reaction proceeds through a polar (nucleophilic addition) or a single-electron transfer (radical) pathway. acs.org For substituted benzyl Grignards, computational models can help predict the likelihood of rearrangements and the influence of substitution patterns on reaction outcomes.

Machine Learning (ML) models are being trained on large datasets of chemical reactions to predict the major products of a given set of reactants. acs.orgnih.gov These models often combine reaction templates with a learned assessment of reactivity to score potential outcomes and predict the most probable product with high accuracy. acs.org For a medicinal chemist designing a multi-step synthesis, such a tool could rapidly screen potential reactions for this compound, identifying promising transformations and flagging potential side reactions. While these models are powerful, their accuracy is highly dependent on the quality and breadth of the training data. nih.govyoutube.com Current research focuses on creating less biased datasets and developing models that can provide not just a prediction, but also the underlying chemical reasoning by referencing similar reactions in the training set. nih.gov

The synergy between quantum mechanics and machine learning is also being explored. arxiv.org DFT can be used to generate large, accurate datasets of reactivity parameters, which are then used to train deep learning models. arxiv.org This approach can circumvent the high computational cost of running DFT calculations for every new reactant, providing rapid and accurate reactivity predictions that can guide experimental work. arxiv.org

Exploiting Novel Reactivity Modes for Substituted Benzyl Grignard Reagents

Beyond their traditional role as nucleophiles in additions to carbonyls and other electrophiles, research continues to uncover and exploit novel modes of reactivity for Grignard reagents. For substituted benzylmagnesium halides, this includes exploring unusual rearrangements and catalytic cross-coupling reactions.

A notable example is the benzyl to o-tolyl rearrangement . nih.gov It has been observed that the reaction of benzylmagnesium chloride with certain carbohydrate-derived aldehydes can yield not only the expected benzyl carbinol but also a significant amount of the rearranged o-tolyl carbinol. nih.gov The proportion of the rearranged product is highly dependent on the reaction conditions, including the halide (chloride vs. bromide), temperature, and stoichiometry. nih.gov Specifically, benzylmagnesium chloride tends to favor the formation of the o-tolyl product. nih.govlookchem.com This rearrangement proceeds through a proposed mechanism involving a transient intermediate that facilitates the migration of the benzylic methylene (B1212753) group to the ortho position of the aromatic ring. nih.gov Understanding and controlling such rearrangements is a key area of future research, as it could be harnessed to create complex molecular architectures that would be difficult to access through direct methods.

Table 3: Novel Reactivity of Benzyl Grignard Reagents
Reactivity ModeReactant ExampleProduct Type(s)Key Finding
Benzyl to o-tolyl RearrangementBenzylmagnesium chloride + Aldehyde nih.govBenzyl carbinol and o-tolyl carbinol nih.govThe chloride reagent favors the rearranged o-tolyl product over the normal addition product. nih.govlookchem.com
Reaction with Acetyl ChlorideBenzylmagnesium chloride + Acetyl chloride lookchem.comMethyl o-tolyl ketone lookchem.comThe order of addition significantly impacts the yield of the rearranged ketone product. lookchem.com

Furthermore, the combination of Grignard reagents with transition metal catalysts has opened up a vast landscape of cross-coupling reactions . numberanalytics.com While the Kumada-Corriu coupling is a classic example, ongoing research seeks to develop new catalytic systems that can expand the scope and functional group tolerance of these powerful carbon-carbon bond-forming reactions, with direct applicability to substituted benzyl Grignard reagents like this compound. numberanalytics.com

Q & A

Q. What are the standard laboratory protocols for synthesizing 2,5-Dimethylbenzylmagnesium chloride, and what precautions are critical during its preparation?

  • Methodological Answer : Synthesis typically involves reacting 2,5-dimethylbenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Key precautions include:
  • Rigorous drying of solvents and glassware to prevent hydrolysis.
  • Slow addition of the aryl halide to activated magnesium to control exothermicity.
  • Use of flame-dried magnesium turnings to ensure reactivity.
    Safety measures align with general handling of Grignard reagents: avoid moisture, use protective equipment, and ensure proper ventilation to mitigate flammability risks .

Q. How is the purity and concentration of this compound solutions determined experimentally?

  • Methodological Answer :
  • Titration : Quenching an aliquot with a known amount of water or alcohol, followed by acid-base titration to quantify unreacted magnesium or residual base.
  • Spectroscopy : Monitoring reaction progress via FT-IR for characteristic C-Mg stretching vibrations (~500–600 cm⁻¹) or NMR (¹H/¹³C) to confirm absence of precursor signals.
  • Gravimetric analysis : Isolating the product after hydrolysis to calculate yield .

Advanced Research Questions

Q. What competing pathways or side reactions occur during nucleophilic additions involving this compound, and how can these be minimized?

  • Methodological Answer : Common side reactions include:
  • Protonolysis : Reaction with protic impurities (e.g., water, alcohols) leading to hydrocarbon byproducts. Mitigation: Ensure anhydrous conditions and use molecular sieves.
  • Homocoupling : Formation of biaryl derivatives via Wurtz coupling. Mitigation: Optimize reaction temperature (<0°C) and magnesium activation (e.g., iodine pre-treatment).
  • Oxidative side reactions : Formation of benzyl alcohols or ketones if oxygen is present. Mitigation: Strict inert atmosphere and degassing of solvents.
    Advanced monitoring via GC-MS or in-situ IR spectroscopy helps track side product formation .

Q. How can computational chemistry tools predict the regioselectivity and steric effects of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates transition-state energies to predict preferential attack sites (e.g., para vs. meta positions in aromatic substrates).
  • Molecular Dynamics (MD) : Simulates steric interactions between the bulky 2,5-dimethyl substituents and substrates, guiding solvent selection (e.g., THF vs. ether for solvation effects).
    Software like Gaussian or ORCA is used for these simulations, validated against experimental NMR/LC-MS data .

Q. What crystallographic techniques are recommended for resolving the structure of this compound adducts, and how are challenges like twinning or disorder addressed?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Requires growing crystals under strictly anhydrous conditions (e.g., diffusion methods in hexane/THF).
  • Software : SHELXL (for refinement) and WinGX (for data integration) are standard. Challenges like twinning are resolved using twin-law refinement modules in SHELXL.
  • Disordered structures : Apply restraints (e.g., DFIX, SIMU) to model overlapping electron densities caused by dynamic methyl groups.
    Example workflows are detailed in recent crystallographic studies of analogous organomagnesium compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.